molecular formula C15H20N2O5S2 B2495225 1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1226439-19-5

1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2495225
CAS No.: 1226439-19-5
M. Wt: 372.45
InChI Key: FUZIHGBSKWXZRD-UHFFFAOYSA-N
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Description

1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with cyclopropylsulfonyl and ethanone groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylsulfonyl group enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-[4-(4-cyclopropylsulfonylpiperazin-1-yl)sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S2/c1-12(18)13-2-4-14(5-3-13)23(19,20)16-8-10-17(11-9-16)24(21,22)15-6-7-15/h2-5,15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZIHGBSKWXZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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